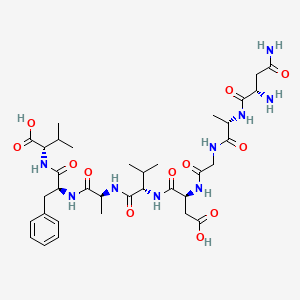
Lactoferrin (322-329) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactoferrin (322-329) (human) is a peptide derived from the larger glycoprotein known as lactoferrin. Lactoferrin is found in various secretory fluids such as milk, saliva, tears, and nasal secretions. It plays a crucial role in the immune system due to its ability to bind iron, which is essential for bacterial growth, thus exhibiting antibacterial, antiviral, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lactoferrin (322-329) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of lactoferrin (322-329) (human) can involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding lactoferrin is cloned into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli or yeast, which then produces the peptide.
Purification: The peptide is extracted and purified using techniques like affinity chromatography and HPLC.
化学反応の分析
Types of Reactions
Lactoferrin (322-329) (human) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like dithiothreitol (DTT).
Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Nucleophilic reagents like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
科学的研究の応用
Lactoferrin (322-329) (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in immune modulation and antimicrobial activity.
Medicine: Explored for its potential in treating infections, inflammation, and cancer.
Industry: Used in the development of functional foods and nutraceuticals
作用機序
Lactoferrin (322-329) (human) exerts its effects primarily through its ability to bind iron. By sequestering iron, it inhibits the growth of bacteria and other pathogens that require iron for their metabolism. Additionally, it can interact with cellular receptors to modulate immune responses and reduce inflammation .
類似化合物との比較
Similar Compounds
Transferrin: Another iron-binding glycoprotein found in blood plasma.
Ovotransferrin: Found in egg whites, also binds iron and exhibits antimicrobial properties.
Melanin Ferritin: Involved in iron storage and detoxification.
Uniqueness
Lactoferrin (322-329) (human) is unique due to its specific sequence and structure, which confer distinct antimicrobial and immunomodulatory properties. Unlike transferrin, which primarily transports iron in the bloodstream, lactoferrin is found in various secretory fluids and plays a more direct role in the immune response .
特性
分子式 |
C35H53N9O12 |
|---|---|
分子量 |
791.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1 |
InChIキー |
QCBUWCQOKPLTDZ-PKRULZLPSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


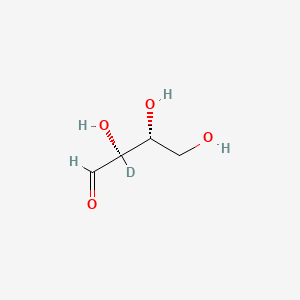
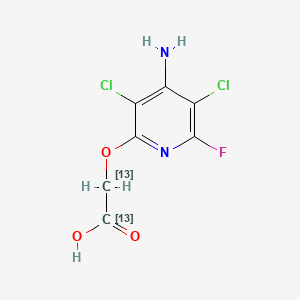

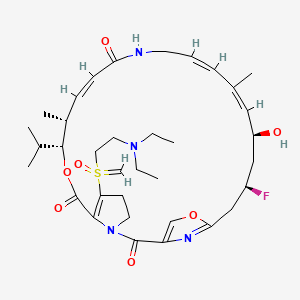

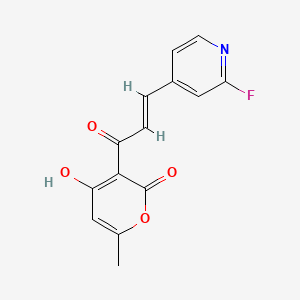
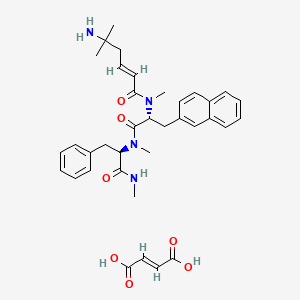

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)

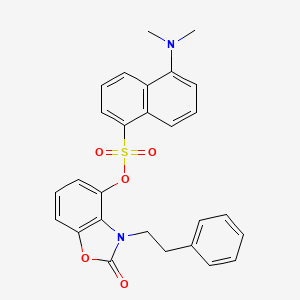

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
